Cas no 89102-64-7 (Oxazole, 2-(chloromethyl)-5-(phenylmethyl)-)

Oxazole, 2-(chloromethyl)-5-(phenylmethyl)- structure
89102-64-7 structure
Product Name:Oxazole, 2-(chloromethyl)-5-(phenylmethyl)-
CAS No:89102-64-7
MF:C11H10ClNO
MW:207.656201839447
CID:612227
PubChem ID:19995239
Update Time:2025-04-19

Oxazole, 2-(chloromethyl)-5-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 2-(chloromethyl)-5-(phenylmethyl)-
    • 5-benzyl-2-(chloromethyl)-1,3-oxazole
    • 2-chloromethyl-5-benzyl oxazole
    • 89102-64-7
    • GUQULPIUBLGXDJ-UHFFFAOYSA-N
    • DTXSID80601756
    • SCHEMBL9863340
    • Inchi: 1S/C11H10ClNO/c12-7-11-13-8-10(14-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
    • InChI Key: GUQULPIUBLGXDJ-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=C(CC2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 207.0450916g/mol
  • Monoisotopic Mass: 207.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų
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